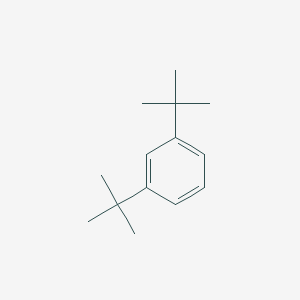
1,3-Di-tert-butylbenzene
Cat. No. B094130
M. Wt: 190.32 g/mol
InChI Key: ILNDSSCEZZFNGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05420343
Procedure details


To a solution of 5.00 g (26.3 mmoles) of 1,3-di-t-butylbenzene in 15 ml of acetic acid was added 4.47 g (26.3 mmoles) of silver nitrate. The mixture was stirred in an oil bath at 75°-80° and then bromine (4.21 g, 26.3 mmoles) was added in small portions over 2 hours. After the addition was complete, the reaction mixture was stirred for a further 45 minutes. After cooling, the precipitated silver bromide was filtered off and washed with acetic acid. The combined filtrates were partitioned between dichloromethane and water and the aqueous layer was further extracted with dichloromethane. The combined organic extracts were washed with aqueous sodium bisulfite, dried over sodium sulfate, filtered, and evaporated. Acetic acid was then removed by azeotropic distillation with heptane. Distillation of the residue under reduced pressure gave 7.07 g of the title compound, b.p. 82°-84° C. (1 mm). The structural assignment was supported by 1H NMR and 13C NMR.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[C:7]([C:11]([CH3:14])([CH3:13])[CH3:12])[CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[Br:15]Br>C(O)(=O)C.[N+]([O-])([O-])=O.[Ag+]>[CH3:12][C:11]([C:7]1[CH:6]=[C:5]([C:1]([CH3:4])([CH3:3])[CH3:2])[CH:10]=[CH:9][C:8]=1[Br:15])([CH3:14])[CH3:13] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)C1=CC(=CC=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
4.47 g
|
|
Type
|
catalyst
|
|
Smiles
|
[N+](=O)([O-])[O-].[Ag+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.21 g
|
|
Type
|
reactant
|
|
Smiles
|
BrBr
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred in an oil bath at 75°-80°
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
After the addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for a further 45 minutes
|
|
Duration
|
45 min
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
After cooling
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the precipitated silver bromide was filtered off
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with acetic acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were partitioned between dichloromethane and water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the aqueous layer was further extracted with dichloromethane
|
WASH
|
Type
|
WASH
|
|
Details
|
The combined organic extracts were washed with aqueous sodium bisulfite
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Acetic acid was then removed by azeotropic distillation with heptane
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Distillation of the residue under reduced pressure
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C)(C)C1=C(C=CC(=C1)C(C)(C)C)Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.07 g | |
| YIELD: CALCULATEDPERCENTYIELD | 99.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

